molecular formula C10H20N6O B6047617 4-hydrazino-6-methoxy-N,N-dipropyl-1,3,5-triazin-2-amine

4-hydrazino-6-methoxy-N,N-dipropyl-1,3,5-triazin-2-amine

Cat. No. B6047617
M. Wt: 240.31 g/mol
InChI Key: XJUKOUDIXGHTCJ-UHFFFAOYSA-N
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Description

4-hydrazino-6-methoxy-N,N-dipropyl-1,3,5-triazin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazine derivative and is commonly referred to as HMDTA. HMDTA has been synthesized using various methods and has shown promising results in several scientific studies. In

Mechanism of Action

The mechanism of action of HMDTA is not fully understood, but studies have shown that it interacts with cellular DNA and inhibits the activity of enzymes involved in DNA replication and transcription. HMDTA also induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
HMDTA has been shown to have several biochemical and physiological effects. In vitro studies have shown that HMDTA inhibits the growth of cancer cells and has potent antimicrobial activity. HMDTA has also been shown to induce apoptosis in cancer cells, leading to their death. In vivo studies have shown that HMDTA has low toxicity and is well-tolerated, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using HMDTA in lab experiments is its high yield and purity, which makes it easy to obtain and use in various studies. HMDTA also has low toxicity and is well-tolerated, making it a safe compound to use in lab experiments. However, one of the limitations of using HMDTA is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of HMDTA. One potential direction is the development of HMDTA as a therapeutic agent for cancer and bacterial infections. Another direction is the synthesis of novel materials using HMDTA as a building block. Additionally, further studies are needed to fully understand the mechanism of action of HMDTA and its potential applications in various scientific fields.
Conclusion:
In conclusion, HMDTA is a chemical compound that has shown promising results in various scientific studies. Its potential applications in medicinal chemistry, biochemistry, and material science make it a compound of interest for further research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of HMDTA have been discussed in this paper.

Synthesis Methods

HMDTA can be synthesized using several methods, including the reaction of 2-amino-4,6-dichloro-1,3,5-triazine with hydrazine hydrate and dipropylamine. Another method involves the reaction of 2-amino-4,6-dimethoxy-1,3,5-triazine with hydrazine hydrate and dipropylamine. Both methods result in the formation of HMDTA with high yield and purity.

Scientific Research Applications

HMDTA has shown potential applications in various scientific fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, HMDTA has been studied for its anticancer and antimicrobial properties. Studies have shown that HMDTA inhibits the growth of cancer cells and has potent antimicrobial activity against various bacterial strains. In biochemistry, HMDTA has been used as a reagent for the detection of amino acids and peptides. HMDTA has also been studied for its potential application in material science as a building block for the synthesis of novel materials.

properties

IUPAC Name

4-hydrazinyl-6-methoxy-N,N-dipropyl-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N6O/c1-4-6-16(7-5-2)9-12-8(15-11)13-10(14-9)17-3/h4-7,11H2,1-3H3,(H,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUKOUDIXGHTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC(=NC(=N1)NN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydrazinyl-6-methoxy-N,N-dipropyl-1,3,5-triazin-2-amine

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